An In-depth Technical Guide to the Physical Properties of trans-4-Methylcyclohexanamine Hydrochloride
An In-depth Technical Guide to the Physical Properties of trans-4-Methylcyclohexanamine Hydrochloride
Section 1: Introduction and Strategic Importance
trans-4-Methylcyclohexanamine hydrochloride is a primary amine salt of significant interest within the pharmaceutical and specialty chemical sectors. Its rigid, stereochemically defined cyclohexyl backbone makes it a crucial building block, most notably as a key starting material in the synthesis of Glimepiride, a third-generation sulfonylurea oral hypoglycemic agent for the management of type 2 diabetes.[1] The physical properties of this intermediate are not merely academic data points; they are critical process parameters that directly influence its purification, handling, formulation, reaction kinetics, and ultimately, the quality and purity of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive overview of the core physical properties of trans-4-Methylcyclohexanamine hydrochloride. It is intended for researchers, process chemists, and quality control analysts who require a deep, practical understanding of this compound. We will move beyond simple data reporting to explore the causality behind these properties and detail the experimental methodologies required for their accurate determination, ensuring process control and regulatory compliance.
Section 2: Chemical Identity and Molecular Structure
A precise understanding of a molecule's structure is fundamental to interpreting its physical behavior. The trans stereochemistry, where the methyl and amino groups are on opposite sides of the cyclohexane ring plane, results in a more thermodynamically stable diequatorial conformation, which dictates its packing in the crystal lattice and its interactions in solution.
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IUPAC Name : (1r,4r)-4-Methylcyclohexan-1-amine hydrochloride
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Synonyms : trans-4-Methylcyclohexylamine HCl, Cyclohexanamine, 4-methyl-, hydrochloride, trans-[1]
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Molecular Formula : C₇H₁₆ClN[4]
Caption: 2D representation of trans-4-Methylcyclohexanamine hydrochloride.
Section 3: Core Physical Properties
The physical characteristics of an intermediate are paramount for process design. The conversion of the free amine to its hydrochloride salt dramatically alters these properties, enhancing stability and modifying solubility in a manner favorable for isolation and purification.[4]
| Physical Property | Value | Significance & Expert Insights |
| Appearance | White to off-white crystalline solid or flakes.[1][6] | The color and crystalline nature are primary indicators of purity. Any deviation (e.g., yellowing, oiliness) may suggest the presence of impurities or residual solvent. |
| Melting Point | ~260 °C[1][6] | The high melting point is characteristic of an ionic salt with a stable crystal lattice. It serves as a crucial, easily measured proxy for purity; impurities typically depress and broaden the melting range. |
| Solubility | Soluble in water and alcohols.[4] | As a salt, it is readily soluble in polar protic solvents. This property is exploited during synthesis for purification via crystallization or for preparing aqueous solutions for subsequent reaction steps.[4] |
| Storage | Sealed in dry, room temperature conditions.[4][6] | The recommendation to keep it sealed and dry suggests it may be hygroscopic. Proper storage is essential to maintain its physical integrity and prevent clumping or degradation.[4] |
Section 4: Spectroscopic Profile for Structural Verification
Spectroscopic analysis provides an unambiguous confirmation of the compound's identity and stereochemistry. For a molecule like this, NMR is particularly powerful for confirming the trans configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of trans-4-Methylcyclohexanamine hydrochloride would be dominated by the following characteristic absorptions:
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~2800-3100 cm⁻¹ (broad) : N-H stretching vibrations of the ammonium (R-NH₃⁺) group. This broad, strong absorption is a hallmark of amine salts.
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~2850-2960 cm⁻¹ : C-H stretching vibrations from the methyl and cyclohexyl groups.
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~1500-1600 cm⁻¹ : N-H bending (asymmetric) vibrations of the ammonium group.
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~1450 cm⁻¹ : C-H bending (scissoring) vibrations of the CH₂ groups in the ring.
Section 5: Experimental Methodologies for Physical Property Determination
The trustworthiness of physical property data hinges entirely on the rigor of the experimental method used. The following protocols are self-validating systems designed for accuracy and reproducibility in a drug development setting.
Melting Point Determination by Capillary Method
Causality: This method is the industry standard for determining the melting point of a crystalline solid. The melting range provides a dual confirmation of identity and purity. A sharp, narrow range (e.g., 0.5-1.0°C) is indicative of high purity, whereas a broad, depressed range suggests the presence of impurities that disrupt the crystal lattice.
Detailed Protocol:
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Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of residual solvent can act as an impurity, depressing the melting point.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a tight column approximately 2-3 mm high.[8] Consistent loading height is critical for reproducible results.[8]
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Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
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Rapid Scan (Optional but Recommended): Perform a quick determination by heating rapidly (10-20°C/min) to find the approximate melting temperature.
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Accurate Determination: For the formal measurement, set the apparatus to heat rapidly to a temperature about 10-15°C below the approximate melting point found in the rapid scan.[9]
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Observation: From this point, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[9]
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Recording Data: Record two temperatures:
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T₁: The temperature at which the first drop of liquid appears.
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T₂: The temperature at which the last solid crystal melts.
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-
Reporting: Report the result as a range (T₁ - T₂). For a pure sample, this should be a narrow range at approximately 260°C.
Caption: Workflow for Melting Point Determination.
Qualitative Solubility Assessment
Causality: This protocol establishes a compound's solubility profile, which is critical for selecting appropriate solvents for reactions, extractions, and crystallizations. For an amine salt, solubility in polar solvents and insolubility in nonpolar solvents is expected and confirmatory.
Detailed Protocol:
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Setup: Label a series of small, clean, dry test tubes with the names of the solvents to be tested (e.g., Water, Methanol, Ethanol, Dichloromethane, Hexane).
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Sample Addition: Add approximately 25 mg of trans-4-Methylcyclohexanamine hydrochloride to each test tube.
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Solvent Addition: Add the first solvent (e.g., Water) to the corresponding test tube in 0.5 mL increments.
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Mixing: After each addition, cap and vigorously shake or vortex the tube for 30-60 seconds.[10][11]
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Observation: Visually inspect the solution for any undissolved solid. A compound is considered "soluble" if it dissolves completely.
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Quantification: Continue adding solvent up to a total of 3 mL. Record the approximate volume of solvent required for complete dissolution. If the solid does not dissolve in 3 mL, it is considered "insoluble" or "sparingly soluble" in that solvent.
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Reporting: Report results qualitatively (e.g., Soluble in Water, Insoluble in Hexane).
Determination of Water Content by Karl Fischer Titration
Causality: Karl Fischer (KF) titration is the gold standard for water content determination due to its high accuracy, precision, and specificity for water.[12] For a potentially hygroscopic solid like an amine salt, quantifying the water content is a critical quality attribute, as excess water can affect reaction stoichiometry and product stability. Because amines are basic, they can interfere with the KF reaction; this protocol includes a neutralization step to ensure accuracy.[13]
Detailed Protocol:
-
Apparatus: Use a calibrated coulometric or volumetric Karl Fischer titrator.
-
Reagent Preparation (for basic samples): The amine can alter the pH of the KF reagent, leading to inaccurate results.[13] To mitigate this, add a suitable neutralizing agent, such as benzoic acid, to the anode solution before starting the titration.[13]
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Cell Conditioning: Start the titrator and allow the titration cell to reach its dry, stable endpoint (low drift).
-
Sample Preparation: Accurately weigh a suitable amount of the solid sample using an analytical balance.
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the conditioned titration cell. Ensure the transfer is quantitative.
-
Titration: Start the titration. The instrument will automatically titrate the water present in the sample and calculate the water content.
-
Reporting: Report the water content as a percentage by weight (% w/w).
Section 6: Safety, Handling, and Storage
Professional laboratory practice dictates stringent adherence to safety protocols when handling any chemical intermediate.
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Hazard Identification : This compound is known to cause skin, eye, and respiratory system irritation. GHS classifications indicate it can cause skin irritation and serious eye irritation.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Handling : Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Minimize dust generation during transfer.[4]
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Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[6] The instruction to keep the container sealed reinforces its likely hygroscopic nature.[4]
Section 7: Conclusion
The physical properties of trans-4-Methylcyclohexanamine hydrochloride—a high melting point, characteristic solubility in polar solvents, and distinct spectroscopic signatures—are direct consequences of its ionic salt structure and defined stereochemistry. A thorough understanding and precise measurement of these properties, using validated methodologies as described herein, are indispensable for ensuring the quality, consistency, and processability of this vital pharmaceutical intermediate. These data form the bedrock of robust process development, quality control, and successful drug substance manufacturing.
Section 8: References
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Vertex AI Search. (2026). Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. 14
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University of Calgary. (n.d.). Melting point determination.
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ChemicalBook. (2025). trans-4-Methylcyclohexylamine hydrochloride CAS#: 33483-65-7.
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Home Sunshine Pharma. (n.d.). Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. 1
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Westlab Canada. (2023). Measuring the Melting Point. 15
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The Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. 16
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University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. 10
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SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. 17
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Pharma Beginners. (2020). Melting Point Apparatus - SOP. 9
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BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022). SOP FOR MELTING POINT APPARATUS. 8
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ChemicalBook. (n.d.). trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR. 7
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University of Colorado Boulder. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. 11
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Guidechem. (n.d.). trans-4-Methylcyclohexylamine hydrochloride 33483-65-7 wiki. 4
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Santa Cruz Biotechnology, Inc. (n.d.). trans-4-Methyl-cyclohexylamine hydrochloride.
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Deepak Novochem Technologies Limited. (2022). Trans-4 Methyl Cyclohexylamine Hydrochloride. 3
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PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride.
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Hiranuma Sangyo Co., Ltd. (n.d.). Water contents Amines. 13
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Mettler Toledo. (n.d.). Karl Fischer Titration - School experiments. 18
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Kanto Chemical Co., Inc. (n.d.). Development of Karl Fischer Reagents. 12
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PharmaCompass. (n.d.). cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. 5
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